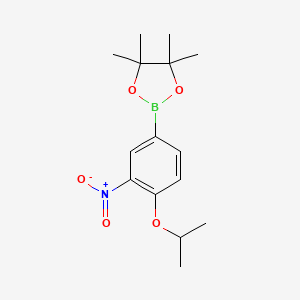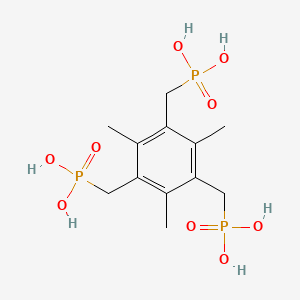![molecular formula C13H12Cl2N2 B13733182 Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- CAS No. 3813-13-6](/img/structure/B13733182.png)
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with an amino group, a chloromethyl group, and an additional chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chlorotoluene, undergoes nitration to introduce a nitro group at the para position relative to the methyl group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Chloromethylation: The resulting compound undergoes chloromethylation to introduce the chloromethyl group at the ortho position relative to the amino group.
Amination: Finally, the chloromethyl group is converted to an amino group through nucleophilic substitution using ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of azido or cyano derivatives.
Applications De Recherche Scientifique
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- involves its interaction with specific molecular targets. The amino and chloromethyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a chloromethyl group.
Benzenamine, 4-chloro-N-methyl-: Similar structure but with a methyl group instead of an amino group.
Benzenamine, 3-methyl-: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- is unique due to the presence of both amino and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
3813-13-6 |
|---|---|
Formule moléculaire |
C13H12Cl2N2 |
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
2-[(4-amino-3-chlorophenyl)methyl]-6-chloroaniline |
InChI |
InChI=1S/C13H12Cl2N2/c14-10-3-1-2-9(13(10)17)6-8-4-5-12(16)11(15)7-8/h1-5,7H,6,16-17H2 |
Clé InChI |
OWESKDKDULSMLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)N)CC2=CC(=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)


![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)

![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)








